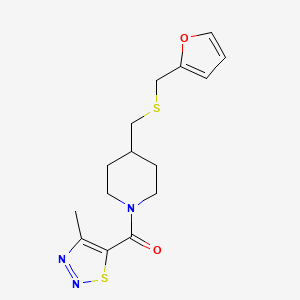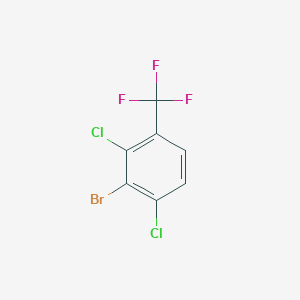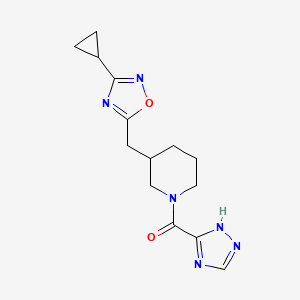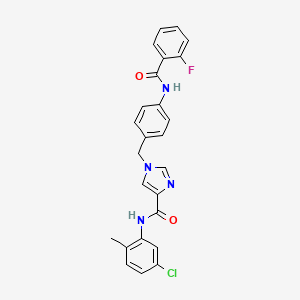
N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, also known as CCMI, is a chemical compound that has been studied extensively for its potential use in scientific research. CCMI is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and differentiation, DNA repair, and apoptosis.
科学的研究の応用
Synthesis and Chemical Properties
- N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide is a key intermediate in the synthesis of novel compounds. It has been employed in the preparation of derivatives with various substituents, as demonstrated in the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide (Aghekyan et al., 2009).
Medicinal Chemistry and Drug Development
- Quinoline-8-carboxamides, including N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, are significant in medicinal chemistry. They are explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in drug design with various therapeutic activities (Lord et al., 2009).
Antitumor Potential
- Research into structurally similar compounds, such as substituted 2-phenylbenzimidazole-4-carboxamides, reveals their potential as antitumor agents, particularly as minimal DNA-intercalating agents. This research provides insights into the therapeutic potential of related compounds like N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide (Denny et al., 1990).
Application in Synthesis of Diverse Chemical Scaffolds
- The compound is integral in the synthesis of a wide range of chemical scaffolds. Cyanoacetic acid derivatives, which include N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, serve as starting materials for multiple component reactions (MCRs), leading to the synthesis of various chemical scaffolds like 2-aminoquinoline-3-carboxamides (Wang et al., 2012).
Exploration in Catalysis
- N-Heterocyclic Carbenes (NHC) stabilized Rh nanoparticles, which use derivatives of quinoline-8-carboxamide, show promising applications in the catalytic hydrogenation of aromatic substrates. This highlights the role of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide in catalysis and material science (Martinez-Espinar et al., 2017).
Allosteric Modulation in Receptor Binding
- In neuropharmacology, similar compounds have been utilized to explore the negative allosteric modulation of dopamine receptors. This research can provide insights into the potential neurological applications of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide (Mistry et al., 2015).
Anti-Inflammatory Properties
- Studies on structurally related compounds, such as isoquinoline carboxamides, reveal potential anti-inflammatory properties. This suggests possible applications of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide in the field of inflammation and immune response research (Torres et al., 1999).
Silver-Catalyzed Reactions
- The compound is also relevant in silver-catalyzed reactions for the synthesis of complex organic structures, such as dihydroquinolin-2(1H)-ones. This demonstrates its utility in advanced organic synthesis and drug development (Mai et al., 2014).
作用機序
Target of Action
The primary target of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, also known as Apatinib or Rivoceranib , is the vascular endothelial growth factor receptor -2 (VEGFR2, also known as KDR) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Mode of Action
Apatinib selectively inhibits VEGFR2, thereby blocking the binding of vascular endothelial growth factor (VEGF) to its receptor . This inhibition prevents the activation of downstream signaling pathways that are involved in endothelial cell migration and proliferation. As a result, angiogenesis is inhibited, leading to a decrease in tumor growth and metastasis . Apatinib also mildly inhibits c-Kit and c-SRC tyrosine kinases .
Biochemical Pathways
By inhibiting VEGFR2, Apatinib disrupts the VEGF-mediated signaling pathway, which is primarily responsible for angiogenesis. The inhibition of angiogenesis deprives the tumor cells of the necessary oxygen and nutrients, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Apatinib is an orally bioavailable, small molecule agent . It is known that apatinib was well tolerated at doses below 750 mg/day, and the maximum tolerated dose is determined to be 850 mg/day .
Result of Action
The inhibition of angiogenesis by Apatinib leads to a decrease in tumor growth and metastasis. This results in a reduction in the size of the tumor and potentially slows the progression of the disease .
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-8-13-5-4-6-14(15(13)19-12)16(21)20-17(11-18)9-2-3-10-17/h4-8H,2-3,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEKUSYGXDMGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC3(CCCC3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2864275.png)


![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)
![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)
![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)
![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)
![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)
![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)

